N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
461438-88-0
VCID:
VC0376197
InChI:
InChI=1S/C23H21NO3S/c1-27-18-13-7-5-11-16(18)22(26)24-23-20(17-12-6-8-14-19(17)28-23)21(25)15-9-3-2-4-10-15/h2-5,7,9-11,13H,6,8,12,14H2,1H3,(H,24,26)
SMILES:
COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4
Molecular Formula:
C23H21NO3S
Molecular Weight:
391.5g/mol
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide
CAS No.: 461438-88-0
Main Products
VCID: VC0376197
Molecular Formula: C23H21NO3S
Molecular Weight: 391.5g/mol
CAS No. | 461438-88-0 |
---|---|
Product Name | N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methoxybenzamide |
Molecular Formula | C23H21NO3S |
Molecular Weight | 391.5g/mol |
IUPAC Name | N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide |
Standard InChI | InChI=1S/C23H21NO3S/c1-27-18-13-7-5-11-16(18)22(26)24-23-20(17-12-6-8-14-19(17)28-23)21(25)15-9-3-2-4-10-15/h2-5,7,9-11,13H,6,8,12,14H2,1H3,(H,24,26) |
Standard InChIKey | OVNOUFNSKSZESN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4 |
Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4 |
PubChem Compound | 1724281 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume